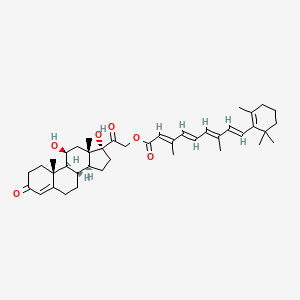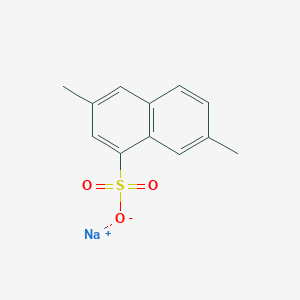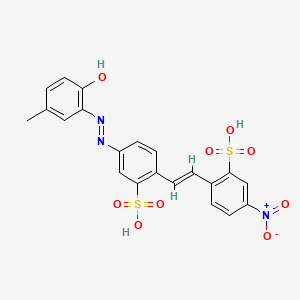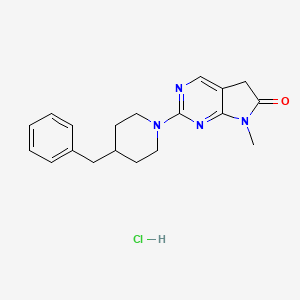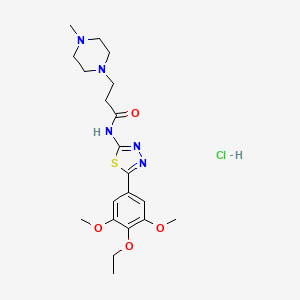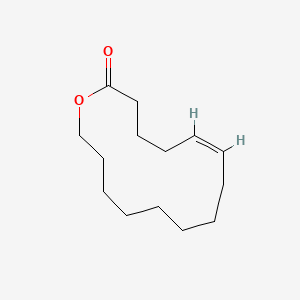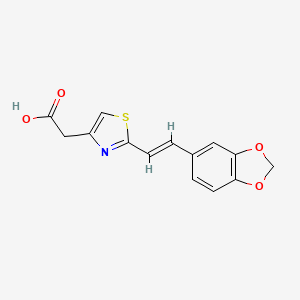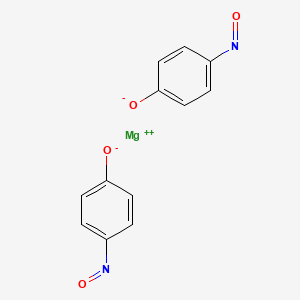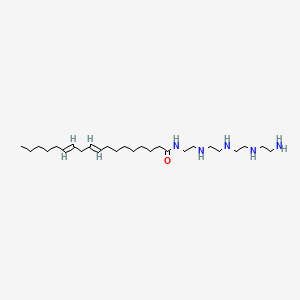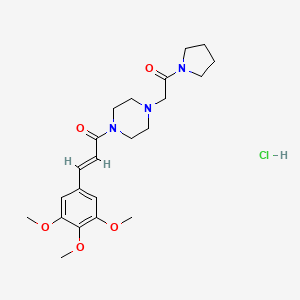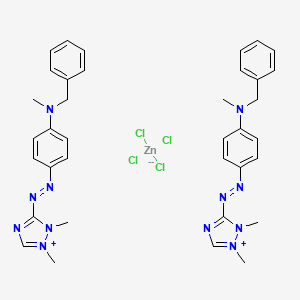
(2-Ethylhexane-1,3-diolato-O,O')((2,2',2''-nitrilotris(ethanolato))(1-)-N,O)bis(propan-2-olato)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-ethylhexane-1,3-diolato-O,O’)[2,2’,2’'-nitrilotris[ethanolato]-N,O]bis(propan-2-olato)titanium is a complex organometallic compound This compound features a titanium center coordinated with multiple ligands, including 2-ethylhexane-1,3-diolato, 2,2’,2’'-nitrilotris[ethanolato], and propan-2-olato groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethylhexane-1,3-diolato-O,O’)[2,2’,2’'-nitrilotris[ethanolato]-N,O]bis(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with 2-ethylhexane-1,3-diol and 2,2’,2’'-nitrilotris[ethanol]. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction conditions often include:
Solvent: Anhydrous toluene or hexane
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
(2-ethylhexane-1,3-diolato-O,O’)[2,2’,2’'-nitrilotris[ethanolato]-N,O]bis(propan-2-olato)titanium can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other donor molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions using phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide derivatives, while substitution reactions can produce new titanium complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, (2-ethylhexane-1,3-diolato-O,O’)[2,2’,2’'-nitrilotris[ethanolato]-N,O]bis(propan-2-olato)titanium is used as a catalyst in various organic transformations, including polymerization and oxidation reactions. Its unique coordination environment allows for selective activation of substrates.
Biology
In biological research, this compound is explored for its potential as a metallodrug. The titanium center can interact with biological molecules, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound’s ability to generate reactive oxygen species (ROS) is investigated for its potential in photodynamic therapy (PDT) for cancer treatment.
Industry
In the industrial sector, (2-ethylhexane-1,3-diolato-O,O’)[2,2’,2’'-nitrilotris[ethanolato]-N,O]bis(propan-2-olato)titanium is used in the production of advanced materials, such as coatings and composites, due to its ability to enhance mechanical and thermal properties.
Mechanism of Action
The mechanism by which (2-ethylhexane-1,3-diolato-O,O’)[2,2’,2’'-nitrilotris[ethanolato]-N,O]bis(propan-2-olato)titanium exerts its effects involves the coordination of the titanium center with various substrates. This coordination can activate the substrates towards specific chemical transformations. The molecular targets and pathways involved include:
Activation of C-H bonds: Facilitating functionalization of hydrocarbons.
Generation of ROS: Inducing oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
Titanium isopropoxide: A simpler titanium alkoxide used in similar applications.
Titanium tetrachloride: Another titanium precursor with different reactivity.
Titanium dioxide: A widely used titanium compound with applications in photocatalysis and pigments.
Uniqueness
(2-ethylhexane-1,3-diolato-O,O’)[2,2’,2’'-nitrilotris[ethanolato]-N,O]bis(propan-2-olato)titanium is unique due to its complex coordination environment, which allows for selective and efficient catalysis. Its ability to interact with a wide range of substrates makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
94276-56-9 |
|---|---|
Molecular Formula |
C20H45NO7Ti |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanolate;2-ethylhexane-1,3-diol;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/C8H17O2.C6H14NO3.2C3H7O.Ti/c1-3-5-8(10)7(4-2)6-9;8-4-1-7(2-5-9)3-6-10;2*1-3(2)4;/h8-10H,3-6H2,1-2H3;8-9H,1-6H2;2*3H,1-2H3;/q4*-1;+4 |
InChI Key |
XMPYFHDEAOKFDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC([C-](CC)CO)O.CC(C)[O-].CC(C)[O-].C(CO)N(CCO)CC[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



